molecular formula C11H9ClF2O2 B2465649 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid CAS No. 1190643-85-6

1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No.: B2465649
CAS No.: 1190643-85-6
M. Wt: 246.64
InChI Key: PRBZUXLWQXSUHT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with a 4-chlorophenyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with difluorocyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted derivatives with various functional groups.
  • Reduced or oxidized forms of the original compound.
  • Coupled products with extended carbon chains.

Scientific Research Applications

1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2,2-difluorocyclobutane-1-carboxylic acid
  • 1-(4-Chlorophenyl)-3,3-difluorocyclopentane-1-carboxylic acid
  • 1-(4-Chlorophenyl)-3,3-difluorocyclohexane-1-carboxylic acid

Uniqueness: 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2O2/c12-8-3-1-7(2-4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBZUXLWQXSUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190643-85-6
Record name 1-(4-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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